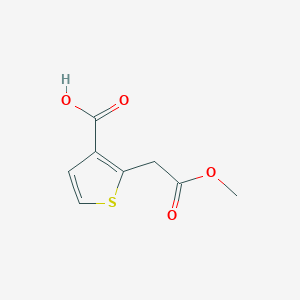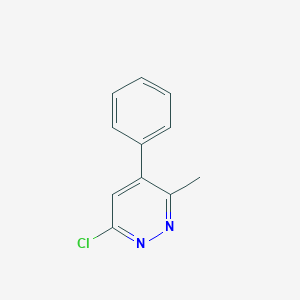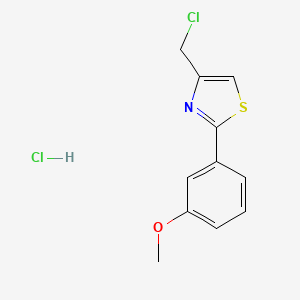
4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride
Descripción general
Descripción
4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride (CM-MPT-HCl) is a synthetic compound that has been studied for its potential applications in scientific research. It is an important intermediate in the synthesis of several compounds, including the drug compound, Thiazolidine-4-carboxylic acid (TZC). CM-MPT-HCl is a colorless crystalline solid with a melting point of 129-131°C and a molecular weight of 393.95 g/mol.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One notable application of thiazole derivatives is in the field of corrosion inhibition. For instance, thiazole hydrazones, which share a structural similarity with 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride, have been investigated for their ability to protect mild steel against corrosion in acid media. These compounds have been shown to effectively suppress both the anodic and cathodic processes of mild steel corrosion, acting as mixed-type inhibitors. This application is significant for the chemical and manufacturing industries, where corrosion resistance is crucial for prolonging the life of metal components and structures (Chaitra et al., 2016).
Organic Synthesis and Coordination Chemistry
Thiazole derivatives also find applications in organic synthesis and coordination chemistry. For example, compounds structurally related to 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride have been used to synthesize new organometallic compounds and ligands for coordination compounds. These materials exhibit a range of biological activities and are important intermediates in organic reactions (Kut et al., 2022).
Electrochemical Applications
The electrochemical polymerization of thiazole compounds, akin to 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride, has been explored for creating polymers with specific characteristics. These polymers are characterized by various techniques including IR, UV, and NMR, indicating their potential for diverse applications in materials science (Sayyah et al., 2006).
Liquid Crystalline Properties
Some thiazole derivatives have been studied for their liquid crystalline properties, which are crucial for applications in displays and optical devices. Models and polymers containing thiazolo[5,4-d]thiazole units have shown thermotropic liquid crystalline properties, indicating their potential use in the development of new materials for electronic and photonic applications (Al-dujaili et al., 2001).
Pharmacological Potential
Thiazole derivatives, including those similar to 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride, have been investigated for various pharmacological activities. For example, studies have explored their potential as cardioprotective agents, demonstrating moderate to high cardioprotective effects in vitro. This suggests the possibility of developing new therapeutic agents based on thiazole structures for cardiovascular diseases (Drapak et al., 2019).
Propiedades
IUPAC Name |
4-(chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS.ClH/c1-14-10-4-2-3-8(5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCGEMXPLYXURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24829634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



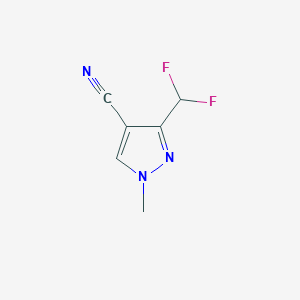
![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3374972.png)

![2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B3375002.png)
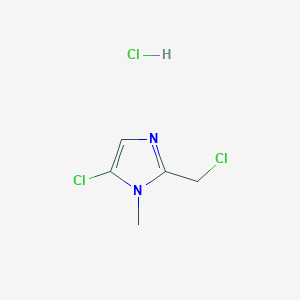
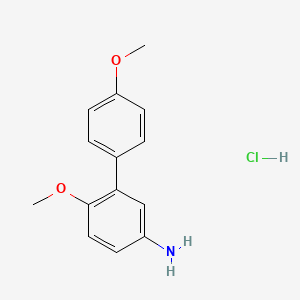
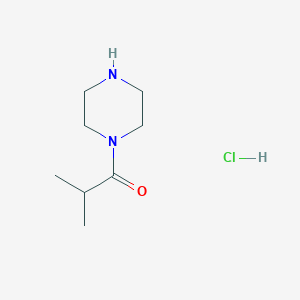

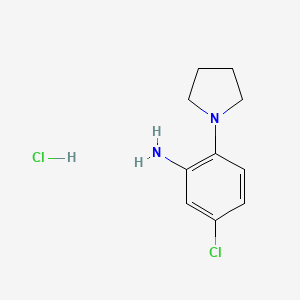
![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3375046.png)

![2-Chloro-1-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3375056.png)
